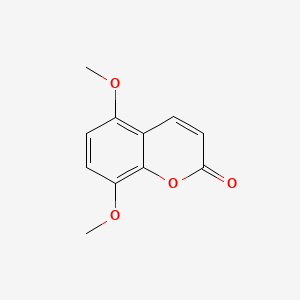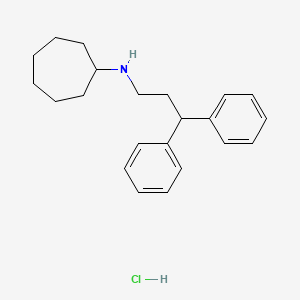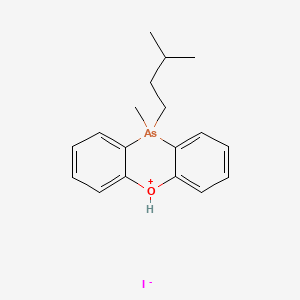![molecular formula C12H16N6O2 B14621686 2,2'-({4-[2-(3H-1,2,4-Triazol-3-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol) CAS No. 60160-83-0](/img/structure/B14621686.png)
2,2'-({4-[2-(3H-1,2,4-Triazol-3-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-({4-[2-(3H-1,2,4-Triazol-3-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol) is a complex organic compound that features a triazole ring, a hydrazinyl group, and two ethan-1-ol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-({4-[2-(3H-1,2,4-Triazol-3-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol) typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.
Attachment of the Hydrazinyl Group: The hydrazinyl group is introduced through a reaction between the triazole and a hydrazine derivative.
Formation of the Phenyl Linker: The phenyl group is attached to the triazole-hydrazine intermediate through a coupling reaction.
Introduction of Ethan-1-ol Groups: The final step involves the addition of ethan-1-ol groups to the phenyl linker via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Common techniques include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing methods such as recrystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-({4-[2-(3H-1,2,4-Triazol-3-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The triazole ring and hydrazinyl group can be reduced under specific conditions.
Substitution: The phenyl linker can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids from ethan-1-ol groups.
Reduction: Formation of reduced triazole or hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2,2’-({4-[2-(3H-1,2,4-Triazol-3-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol) has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting enzymes or receptors.
Materials Science: Utilized in the synthesis of polymers or as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Industry: Employed in the development of specialty chemicals or as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2,2’-({4-[2-(3H-1,2,4-Triazol-3-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol) depends on its specific application:
Molecular Targets: May interact with enzymes, receptors, or nucleic acids.
Pathways Involved: Can modulate biochemical pathways, such as signal transduction or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-({4-[2-(3H-1,2,4-Triazol-3-ylidene)hydrazinyl]phenyl}azanediyl)di(methan-1-ol): Similar structure but with methan-1-ol groups instead of ethan-1-ol.
2,2’-({4-[2-(3H-1,2,4-Triazol-3-ylidene)hydrazinyl]phenyl}azanediyl)di(propan-1-ol): Similar structure but with propan-1-ol groups instead of ethan-1-ol.
Propiedades
Número CAS |
60160-83-0 |
|---|---|
Fórmula molecular |
C12H16N6O2 |
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
2-[N-(2-hydroxyethyl)-4-(1H-1,2,4-triazol-5-yldiazenyl)anilino]ethanol |
InChI |
InChI=1S/C12H16N6O2/c19-7-5-18(6-8-20)11-3-1-10(2-4-11)15-17-12-13-9-14-16-12/h1-4,9,19-20H,5-8H2,(H,13,14,16) |
Clave InChI |
FHTGQUSECPFGMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC2=NC=NN2)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol](/img/structure/B14621633.png)
![1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole;nitric acid](/img/structure/B14621637.png)


![N-{2-[Hydroxy(piperidin-2-yl)methyl]phenyl}-4-methoxybenzamide](/img/structure/B14621657.png)
![Benzene, 1,2-dichloro-4-[[2-(chloromethyl)phenyl]thio]-](/img/structure/B14621658.png)


![2-[2-(2-Methoxyethoxy)ethoxy]ethyl bromoacetate](/img/structure/B14621693.png)
![4-[2-(2,4,6-Trimethylphenyl)ethenyl]morpholine](/img/structure/B14621698.png)
